

Exploring the different grades of Sephadex G-25 (Fine, Medium, Coarse).

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A Technical Guide to Sephadex G-25 Grades: Fine, Medium, and Coarse

For Researchers, Scientists, and Drug Development Professionals

Sephadex G-25 is a well-established and versatile size-exclusion chromatography (SEC) medium used extensively in laboratory and industrial settings for applications such as desalting, buffer exchange, and the removal of small molecular weight contaminants.[1][2][3] Composed of cross-linked dextran beads, Sephadex G-25 facilitates the separation of molecules based on their size.[4][5] Molecules larger than the pore size of the beads are excluded and elute first in the void volume, while smaller molecules penetrate the beads to varying degrees and elute later.[1] This technical guide provides an in-depth exploration of the three primary grades of Sephadex G-25—Fine, Medium, and Coarse—to aid researchers in selecting the optimal grade for their specific application. A fourth grade, Superfine, is also available for high-resolution analytical work.[1]

Core Principles of Sephadex G-25

Developed in 1959, Sephadex is created by cross-linking dextran with epichlorohydrin, forming a porous matrix.[4][5] The "G-25" designation signifies a fractionation range suitable for globular proteins with molecular weights between 1,000 and 5,000 Da and dextrans between 100 and 5,000 Da.[3][4] This makes it highly effective for separating macromolecules like proteins and nucleic acids from small molecules such as salts, dyes, and unincorporated



labels.[1][2][4] The hydrophilic nature of the dextran matrix minimizes non-specific binding, leading to high recovery of target molecules.[3][6][7]

Comparative Analysis of Sephadex G-25 Grades

The primary distinction between the Fine, Medium, and Coarse grades of Sephadex G-25 lies in their particle size. This fundamental difference influences key performance characteristics such as resolution, flow rate, and back pressure, making each grade suitable for different scales of operation.

Property	Fine Grade	Medium Grade	Coarse Grade
Dry Particle Size (μm)	20 - 80[3][4]	50 - 150[3][6][7]	100 - 300[2][5]
Wet Particle Size (μm)	-	86 - 258[6]	-
Fractionation Range (Globular Proteins, Da)	1,000 - 5,000[1][3][4]	1,000 - 5,000[6][7]	1,000 - 5,000[1]
Fractionation Range (Dextrans, Da)	100 - 5,000[3][4]	100 - 5,000[6][7]	100 - 5,000[1]
Approximate Bed Volume (mL/g dry)	4 - 6[2][4]	4 - 6[2][3]	4 - 6[2]
Relative Resolution	High[3][4]	Medium	Low
Relative Flow Rate	Low[3]	Medium	High[1]
Relative Back Pressure	High[3]	Medium	Low[1]

Table 1: Comparative Properties of Sephadex G-25 Grades

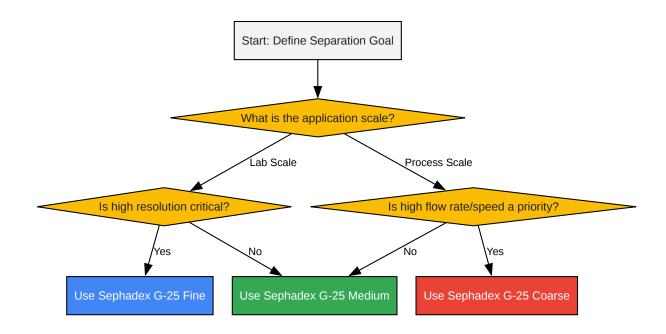


Application Scale	Recommended Grade(s)	Key Advantages
Laboratory (Analytical & Small-Scale Preparative)	Fine, Superfine[1]	High resolution for precise separations.[3][4]
Laboratory (Routine Preparative)	Fine, Medium[1]	Good balance of resolution and flow rate.
Process Scale (Pilot & Industrial)	Medium, Coarse[1][5]	High flow rates and low operating pressures accommodate large volumes. [1]

Table 2: Application Scale and Recommended Sephadex G-25 Grades

Logical Workflow for Grade Selection

The choice of Sephadex G-25 grade is a critical step in experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate grade based on the primary experimental requirements.





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Caption: Workflow for selecting the appropriate Sephadex G-25 grade.

Experimental Protocols

Detailed methodologies for common applications of Sephadex G-25 are provided below. These protocols can be adapted based on specific experimental needs.

Protocol 1: Gravity Flow Desalting of a Protein Sample (Laboratory Scale)

This protocol is suitable for small-scale desalting using any of the Sephadex G-25 grades, with the understanding that flow rates will vary.

- 1. Materials:
- Sephadex G-25 (Fine or Medium grade recommended)
- Chromatography column (e.g., PD-10)
- Equilibration/elution buffer (chosen based on downstream application)
- Beaker
- Glass rod
- Sample (protein solution with high salt concentration)
- Collection tubes
- 2. Methodology:
- Resin Swelling:
 - Weigh the required amount of dry Sephadex G-25 powder (approximately 1g for every 4-6 mL of desired bed volume).[2][8]



- Add the powder to a beaker containing an excess of the equilibration buffer.
- Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[6][9] Avoid using a magnetic stirrer as it can fracture the beads.[6][8]
- After swelling, decant the supernatant to remove any fine particles.[8]
- Resuspend the swollen resin in the equilibration buffer to create a slurry of approximately
 75% settled gel to 25% buffer.[2][6]
- Column Packing:
 - Mount the column vertically.
 - Pour the Sephadex slurry into the column in a single, continuous motion to avoid introducing air bubbles.
 - Allow the buffer to drain from the column outlet, which will cause the resin to pack under gravity.
 - Once the bed has settled, add more slurry until the desired bed height is reached. Do not allow the column to run dry.
- Column Equilibration:
 - Wash the packed column with 2-3 column volumes of the equilibration buffer to ensure the resin is fully equilibrated and the pH and ionic strength are uniform throughout the column.
- Sample Application and Elution:
 - Allow the buffer to drain until it reaches the top of the resin bed.
 - Carefully apply the sample to the top of the resin bed. For optimal desalting, the sample volume should be between 25% and 30% of the total column volume.[1]
 - Allow the sample to enter the resin bed completely.



- Begin adding the elution buffer to the top of the column.
- Start collecting fractions. The desalted protein will elute in the void volume (the volume of buffer between the beads), while the salt will be retained and elute later.

Protocol 2: Spin Column Desalting for Small Samples

This method is ideal for rapid desalting of small sample volumes (50-180 μ L) and is often performed using pre-packed spin columns.[10][11]

- 1. Materials:
- Pre-packed Sephadex G-25 spin column
- Microcentrifuge
- Equilibration buffer
- Sample
- Collection tubes (1.5 mL and 2 mL)[11]
- 2. Methodology:
- Column Preparation:
 - Invert the spin column several times to resuspend the resin.
 - Remove the bottom cap and place the column in a 2 mL collection tube.
 - Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.
- Column Equilibration:
 - Add 350-400 μL of the desired equilibration buffer to the column.[10][11]
 - Centrifuge at 1,000 x g for 1-2 minutes.[10][11] Discard the flow-through.
 - Repeat the equilibration step 3-4 times to ensure complete buffer exchange.

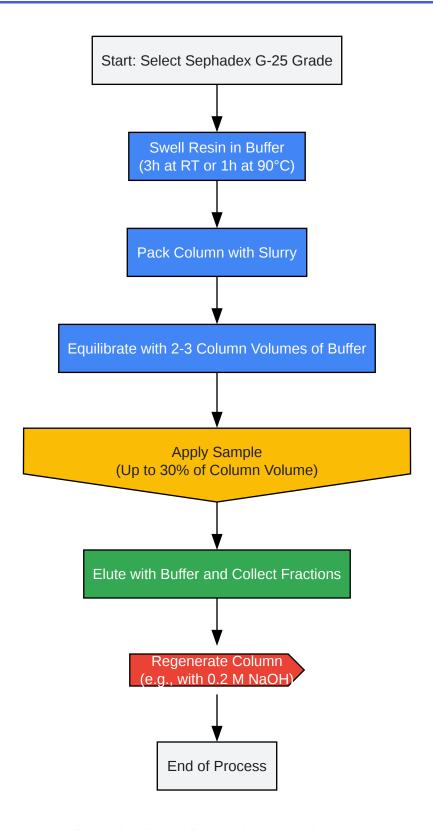


- Sample Application and Elution:
 - Transfer the equilibrated spin column to a clean 1.5 mL microcentrifuge tube for sample collection.[11]
 - Slowly apply the sample (20-100 μL) to the center of the resin bed.[11]
 - Centrifuge at 1,000 x g for 2-3 minutes to elute the desalted sample.[11] The purified sample is collected in the microcentrifuge tube.

Workflow for Column Packing and Operation

The following diagram outlines the general workflow for preparing and running a Sephadex G-25 column for group separation applications like desalting and buffer exchange.





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Caption: General workflow for Sephadex G-25 column chromatography.



Chemical and Physical Stability

Sephadex G-25 exhibits excellent chemical stability, making it compatible with a wide range of buffers. It is stable in aqueous solutions with a pH range of 2 to 13.[4][12] The resin can also tolerate common denaturants such as 8 M urea and 6 M guanidine hydrochloride, as well as various organic solvents.[4] For cleaning and sanitization, columns can be washed with 0.2 M NaOH.[1][7][12] Unused, dry Sephadex should be stored at 4°C to 30°C, while packed columns and used resin should be stored in 20% ethanol at 4°C to 8°C to prevent microbial growth.[6][7]

Applications in Research and Drug Development

The different grades of Sephadex G-25 are utilized across various stages of research and biopharmaceutical development:

- Desalting and Buffer Exchange: This is the most common application, crucial for preparing samples for downstream processes like ion-exchange chromatography, mass spectrometry, or lyophilization.[1][4]
- Purification of Labeled Biomolecules: Sephadex G-25 is effective in removing unincorporated fluorescent dyes or radioactive labels from proteins and nucleic acids after labeling reactions.[2][4]
- Sample Cleanup: It can be used to remove small molecule contaminants from biological samples.[1]
- Industrial Scale Processing: The Coarse and Medium grades are particularly suited for large-scale desalting and buffer exchange in bioprocesses, such as the manufacturing of therapeutic proteins and vaccines.[1][4] For example, Sephadex G-25 Coarse has been used for the initial buffer exchange of raw plasma in large-scale albumin fractionation.[13]

In conclusion, the selection of the appropriate Sephadex G-25 grade is paramount for achieving optimal separation performance. By understanding the interplay between particle size, resolution, and flow rate, researchers and drug development professionals can effectively tailor their purification strategies to meet the specific demands of their application, from high-resolution laboratory work to high-throughput industrial processes.



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